Pyridine, 5-methyl-2-oxiranyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

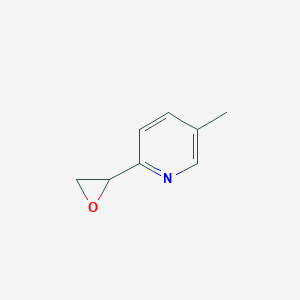

5-Methyl-2-(oxiran-2-yl)pyridine is a heterocyclic organic compound with the molecular formula C8H9NO It is characterized by a pyridine ring substituted with a methyl group at the 5-position and an oxirane (epoxide) ring at the 2-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(oxiran-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-bromopyridine with an epoxide precursor under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the bromine atom is replaced by the oxirane ring.

Another method involves the cyclization of 2-methyl-5-(2-hydroxyethyl)pyridine using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). This reaction results in the formation of the oxirane ring through intramolecular cyclization.

Industrial Production Methods

Industrial production of 5-Methyl-2-(oxiran-2-yl)pyridine may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

化学反应分析

Epoxide Ring-Opening Reactions

The oxirane ring undergoes regioselective nucleophilic attack, influenced by the pyridine's electronic effects and reaction conditions.

With Amines

-

Reagents : Chiral amines (e.g., (R)-1-phenylethylamine), Sc(OTf)₃ catalyst, diisopropylethylamine (DIPEA) .

-

Conditions : 80°C, 7 days in toluene.

-

Outcome :

Position Product Yield Regioselectivity C-1 (terminal) β-Amino alcohol diastereomer A 65% Favored due to steric and electronic effects C-2 (central) β-Amino alcohol diastereomer B 22% Minor pathway

This reaction demonstrates high regiocontrol, attributed to the pyridine ring's electron-withdrawing effect activating the terminal epoxide carbon .

Under Acidic/Basic Conditions

-

Acidic (H⁺) : Protonation of the epoxide oxygen leads to carbocation formation, followed by nucleophilic attack (e.g., water → diol).

-

Basic (OH⁻) : Direct nucleophilic attack at the less hindered carbon, forming alkoxide intermediates.

Oxidation Reactions

The methyl group and epoxide moiety are susceptible to oxidation.

Methyl Group Oxidation

-

Reagents : KMnO₄, acidic or neutral conditions.

-

Product : 5-Carboxy-2-(oxiran-2-yl)pyridine.

-

Mechanism : Sequential oxidation of –CH₃ → –CH₂OH → –COOH.

Epoxide Oxidation

-

Product : Diketone or lactone derivatives, depending on conditions.

-

Regioselectivity : H₂O₂ favors oxidation at the terminal epoxide carbon (73% yield) due to pyridine’s inductive effect.

Reduction Reactions

Selective reduction of functional groups is achievable.

Epoxide to Diol

-

Reagents : LiAlH₄ or catalytic hydrogenation (H₂/Pd).

-

Product : Vicinal diol (5-methyl-2-(1,2-dihydroxyethyl)pyridine).

-

Stereochemistry : Syn-addition dominates under catalytic hydrogenation.

Pyridine Ring Reduction

-

Reagents : H₂, Raney Ni (high pressure).

-

Product : Piperidine derivative (low yield due to steric hindrance from methyl/oxiranyl groups).

Nucleophilic Substitution

The pyridine nitrogen’s basicity facilitates ligand-like behavior in metal-catalyzed reactions.

With Organometallic Reagents

-

Reagents : Grignard reagents (e.g., CH₃MgBr).

-

Product : Alkylated pyridine derivatives at the oxirane’s terminal carbon.

-

Kinetics : Second-order rate constants (~10⁻³ L mol⁻¹ s⁻¹) indicate moderate reactivity.

Cycloaddition and Polymerization

The epoxide’s strain enables participation in [2+2] cycloadditions or polymerization.

Thermal Polymerization

-

Conditions : 150°C, inert atmosphere.

-

Product : Polyether with pyridine side chains.

-

Molecular Weight : Mₙ ~8,000–12,000 Da (GPC data).

Computational Insights

科学研究应用

Unfortunately, the search results do not provide extensive information specifically on the applications of "Pyridine, 5-methyl-2-oxiranyl-". However, they do offer some related context and potential areas of interest.

Potential Applications and Research Areas

- As an antibacterial agent: Extracts of Polyalthia sclerophylla leaves (LPS) were studied and contain Pyridine, 2,3,4,5-tetrahydro-3-methyl-, which exhibited antibacterial activity . This suggests a potential avenue for Pyridine, 5-methyl-2-oxiranyl- in antibacterial research .

- Derivatives for treating obesity and diabetes: Pyridine ethanolamine derivatives, closely related compounds, can be used as active substances in pharmaceutical preparations for treating obesity and/or diabetes mellitus . These derivatives have shown an increased catabolism of fat and stimulate the formation of brown adipose tissue .

- Skeletal editing of pyridines: Pyridines can undergo skeletal editing through atom-pair swap from CN to CC to generate benzenes and naphthalenes . This method has been applied to late-stage modification of drugs and drug derivatives .

Additional Information

作用机制

The mechanism of action of 5-Methyl-2-(oxiran-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pyridine ring can also participate in interactions with biological targets, contributing to the compound’s overall activity.

相似化合物的比较

Similar Compounds

2-Methyl-5-(oxiran-2-yl)pyridine: Similar structure but with different substitution patterns.

3-(oxiran-2-ylmethyl)pyridine: Contains an oxirane ring attached to a different position on the pyridine ring.

Oxiranecarbonitriles: Compounds with both oxirane and cyano functional groups.

Uniqueness

5-Methyl-2-(oxiran-2-yl)pyridine is unique due to the specific positioning of the methyl and oxirane groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

Pyridine derivatives, particularly those containing the 5-methyl-2-oxiranyl structure, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of "Pyridine, 5-methyl-2-oxiranyl-" through various studies, highlighting its antimicrobial, antiviral, and anticancer properties.

Overview of Pyridine Derivatives

Pyridine is a heterocyclic compound that serves as a core structure in many biologically active molecules. The introduction of functional groups and the presence of additional heterocycles can enhance the biological activity of pyridine derivatives. Recent studies have shown that pyridine compounds exhibit a wide range of therapeutic effects, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties .

Antimicrobial Activity

Pyridine derivatives have demonstrated potent antimicrobial activity against various pathogens. A study focusing on pyridine compounds synthesized through Mannich reactions found that certain derivatives exhibited moderate antimicrobial effects against bacteria such as Escherichia coli and Salmonella typhi, as well as antifungal activity against Aspergillus species .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Target Organism | Activity Level | Reference |

|---|---|---|---|

| Mannich Base 1 | E. coli | Moderate | |

| Mannich Base 2 | S. typhi | Moderate | |

| Compound 3g | Pseudomonas aeruginosa | MIC = 0.21 µM | |

| Compound 3f | Candida spp. | High |

Antiviral Activity

The urgency to develop new antiviral agents has led to increased research on pyridine derivatives in the context of viral infections. Compounds containing the pyridine nucleus have been reported to possess antiviral properties against various viruses, including SARS-CoV-2. The structural features of these compounds allow for effective interaction with viral proteins, enhancing their therapeutic potential .

Anticancer Activity

Research has also highlighted the anticancer potential of pyridine derivatives. A series of fused pyridines were evaluated for their antitumor activity at the National Cancer Institute (NCI). Notably, certain compounds demonstrated broad-spectrum activity against multiple tumor cell lines, with specific effectiveness against breast and ovarian cancer cells .

Table 2: Anticancer Activity of Pyridine Derivatives

| Compound Name | Cancer Type | GI Value (%) | Reference |

|---|---|---|---|

| Compound 7 | Breast Cancer (T-47D) | 54.7 | |

| Compound 19 | Non-Small Cell Lung Cancer | 63.9 | |

| Compound 19 | Ovarian Cancer (OVCAR-4) | 48.5 |

Case Studies and Research Findings

- Antimicrobial Screening : Tamilvendan et al. synthesized several Mannich bases from pyridine and evaluated their antimicrobial properties against standard bacterial strains. The results indicated that these compounds could serve as potential candidates for antibiotic development due to their moderate efficacy against Gram-positive and Gram-negative bacteria .

- Antitumor Evaluation : A comprehensive study involving various pyrido[3,2-c]pyridines showed that these compounds exhibited significant cytotoxicity across multiple cancer cell lines. The most active compound demonstrated a GI value indicating effective inhibition of cell growth in targeted cancer types .

- Molecular Docking Studies : In silico studies on selected thiazolopyridine derivatives revealed strong binding interactions with key bacterial enzymes such as DNA gyrase and MurD, suggesting a mechanism for their antibacterial action . This computational approach aids in understanding how structural modifications can enhance biological efficacy.

属性

分子式 |

C8H9NO |

|---|---|

分子量 |

135.16 g/mol |

IUPAC 名称 |

5-methyl-2-(oxiran-2-yl)pyridine |

InChI |

InChI=1S/C8H9NO/c1-6-2-3-7(9-4-6)8-5-10-8/h2-4,8H,5H2,1H3 |

InChI 键 |

JXYREHDMBXJGGP-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=C(C=C1)C2CO2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。